molecular formula C7H4BrClF3NO B1447713 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline CAS No. 1805185-74-3

2-Bromo-6-chloro-3-(trifluoromethoxy)aniline

Cat. No.: B1447713
CAS No.: 1805185-74-3
M. Wt: 290.46 g/mol
InChI Key: RIOKKCQSHAVXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-chloro-3-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4BrClF3NO. This compound is characterized by the presence of bromine, chlorine, and trifluoromethoxy groups attached to an aniline ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline typically involves multiple steps, starting from commercially available precursors. One common method involves the halogenation of aniline derivatives followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive intermediates. The process is optimized to maximize yield and minimize by-products, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of aniline derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-Bromo-6-chloro-3-(trifluoromethoxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-6-chloro-3-(trifluoromethoxy)aniline exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and affecting cellular processes. The trifluoromethoxy group is known to enhance the compound’s lipophilicity, potentially increasing its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-chloro-3-(trifluoromethoxy)aniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms, along with the trifluoromethoxy group, provides a distinct set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

2-bromo-6-chloro-3-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3NO/c8-5-4(14-7(10,11)12)2-1-3(9)6(5)13/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOKKCQSHAVXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OC(F)(F)F)Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-chloro-3-(trifluoromethoxy)aniline
Reactant of Route 2
2-Bromo-6-chloro-3-(trifluoromethoxy)aniline
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-chloro-3-(trifluoromethoxy)aniline
Reactant of Route 4
2-Bromo-6-chloro-3-(trifluoromethoxy)aniline
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-chloro-3-(trifluoromethoxy)aniline
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-chloro-3-(trifluoromethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.